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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of

IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase

domain 9 (ADAM9). The information presented herein is compiled from publicly available

scientific literature and is intended to serve as a detailed resource for professionals in the field

of oncology and drug development. While IMGC936 development was discontinued after

Phase 1 clinical trials for not meeting safety and efficacy benchmarks, the preclinical data

offers valuable insights into the targeting of ADAM9 and the application of ADC technology.[1]

[2]

Introduction to IMGC936
IMGC936 is an investigational ADC composed of three key components:

A high-affinity, humanized monoclonal antibody (MGA021) that specifically targets ADAM9.

[3] This antibody was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc

region to extend its plasma half-life and improve exposure.[4][5][6][7]

A next-generation maytansinoid payload, DM21-C, which is a potent microtubule-disrupting

agent.[4][5][8][9]

A stable tripeptide linker that connects the antibody to the payload, designed to be cleaved

by lysosomal proteases upon internalization into the target cell.[4][5][8][9]
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The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2, achieved through site-

specific conjugation to engineered cysteine residues.[4][9] This controlled conjugation results in

a more homogeneous drug product.[3]

ADAM9 is a transmembrane protein with roles in cell adhesion and proteolysis, and it is

overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric,

breast, ovarian, and colorectal cancers, while showing limited expression in normal tissues.[4]

[5][8][9] Its dysregulation has been implicated in tumor progression and metastasis, making it

an attractive target for ADC therapy.[1][6][7][10]

Mechanism of Action
The proposed mechanism of action for IMGC936 involves a multi-step process that leverages

both the specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.
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Figure 1: IMGC936 Proposed Mechanism of Action.
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Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9

receptor on the surface of tumor cells.[10] This is followed by internalization of the ADC-

receptor complex into the cell.[9][10] Inside the cell, the complex is trafficked to the lysosome,

where the linker is cleaved by proteases, releasing the active maytansinoid catabolites, DM51

and DM50.[1][9] These catabolites can then bind to tubulin, leading to the disruption of

microtubule dynamics, which in turn causes cell cycle arrest in the G2/M phase and ultimately

leads to apoptotic cell death.[1][9] Furthermore, these cell-permeable catabolites can diffuse

out of the target cell and kill neighboring ADAM9-negative tumor cells, a phenomenon known

as the bystander effect.[1]

Data Presentation
In Vitro Cytotoxicity
IMGC936 demonstrated potent and targeted cytotoxicity against a panel of human cancer cell

lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50)

values ranged from 0.2 to 224 nmol/L.[4]

Cell Line Cancer Type
ADAM9 Expression
(H-Score)

IMGC936 IC50
(nmol/L)

NCI-H1703 Non-Small Cell Lung ~70,000 ABC* ~1

EBC-1 Non-Small Cell Lung 130

Not explicitly stated,

but showed in vivo

efficacy

HPAF-II
Pancreatic

Adenocarcinoma
Not specified

Not specified, but

showed in vivo

efficacy

MDA-MB-231
Triple-Negative Breast

Cancer
Not specified

Not specified, but

showed in vivo

efficacy

*Antibody Binding Sites per Cell

In Vivo Efficacy in Xenograft Models
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The antitumor activity of IMGC936 was evaluated in various cell line-derived xenograft (CDX)

and patient-derived xenograft (PDX) models.

Model Type Cancer Type Dosing Outcome

CDX
Non-Small Cell Lung

(EBC-1)
Single 8.6 mg/kg IV

Complete and durable

remissions in 6/6

mice[11]

CDX Pancreatic (HPAF-II) Single dose
Tumor growth

inhibition[11]

CDX
Triple-Negative Breast

(MDA-MB-231)
Single dose

Tumor growth

inhibition[11]

PDX Various Solid Tumors Single 8.6 mg/kg IV
Active or highly active

in 69% of models

Pharmacokinetics in Cynomolgus Monkeys
Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for

IMGC936. The ADC was stable in plasma with a biphasic pharmacokinetic profile.[12] The YTE

mutation in the antibody's Fc domain was incorporated to increase the in vivo plasma half-life.

[6][7]

Parameter Value

Dosing Schedule Q2Wx3 (every 2 weeks for 3 doses)

PK Profile
Biphasic, with detectable intact ADC and total

mAb through the dosing intervals

Linearity
Trend towards linear PK between 10 and 22.5

mg/kg doses

Experimental Protocols
In Vitro Cytotoxicity Assay (WST-8 Assay)
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The cytotoxic activity of IMGC936 was assessed using a WST-8 (Water-Soluble Tetrazolium

salt) assay.

1. Seed tumor cells in 96-well plates

2. Incubate overnight

3. Add serial dilutions of IMGC936
 or control ADC

4. Incubate for 48-144 hours

5. Add WST-8 reagent

6. Incubate for 1-4 hours

7. Measure absorbance at 450 nm

8. Calculate IC50 values
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Figure 2: In Vitro Cytotoxicity Assay Workflow.

Methodology:

Tumor cells were seeded in 96-well plates at an optimized density (e.g., 1,000-10,000

cells/well) and allowed to attach overnight.[13]

The following day, cells were treated with serial dilutions of IMGC936 or a non-targeting

control ADC.

After an incubation period of 48 to 144 hours, a WST-8 reagent was added to each well.[13]

The plates were incubated for an additional 1-4 hours.

The absorbance was measured at 450 nm using a microplate reader.

The percentage of cell viability was calculated relative to untreated control cells, and IC50

values were determined by non-linear regression analysis.

Bystander Killing Assay
The ability of IMGC936 to induce bystander killing was evaluated in a co-culture system.

Methodology:

ADAM9-negative cells (e.g., NCI-H1975/ADAM9 KO) were engineered to express a

fluorescent protein (e.g., RFP) for easy identification.

A fixed number of these fluorescently labeled ADAM9-negative cells were co-cultured with

varying numbers of unlabeled ADAM9-positive parental cells.

The co-cultures were treated with a fixed concentration of IMGC936.

After a 5-day incubation period, the number of surviving fluorescent ADAM9-negative cells

was quantified using an automated imaging system.
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In Vivo Xenograft Studies
The in vivo antitumor efficacy of IMGC936 was assessed in immunodeficient mice bearing

human tumor xenografts.

1. Implant human tumor cells/fragments
 into immunodeficient mice

2. Allow tumors to reach a predetermined size

3. Randomize mice into treatment groups

4. Administer a single IV dose of IMGC936,
 control ADC, or vehicle

5. Monitor tumor volume and body weight
 twice weekly

6. Euthanize mice at study endpoint
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Figure 3: In Vivo Xenograft Study Workflow.

Methodology:

Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into

immunodeficient mice.

When tumors reached a specified volume, mice were randomized into treatment groups.

A single intravenous dose of IMGC936, a non-targeting control ADC, or vehicle was

administered.

Tumor volumes were measured twice weekly using calipers, and animal body weights were

monitored as a measure of toxicity.

The study was concluded when tumors in the control group reached a predetermined size, or

at a specified time point for long-term efficacy evaluation.

Pharmacokinetic Analysis in Cynomolgus Monkeys
The pharmacokinetic profile of IMGC936 was characterized in cynomolgus monkeys.

Methodology:

IMGC936 was administered to cynomolgus monkeys as a single or repeat intravenous dose.

Blood samples were collected at various time points post-administration.

Plasma concentrations of intact ADC and total antibody were determined using validated

analytical methods (e.g., ELISA).

Pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, were

calculated using non-compartmental analysis.

Conclusion
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The preclinical evaluation of IMGC936 demonstrated its potential as a targeted therapy for

ADAM9-expressing solid tumors. The ADC exhibited potent in vitro cytotoxicity, bystander

killing, and significant antitumor activity in various in vivo models.[4][5][8][9] Furthermore, it

displayed a favorable pharmacokinetic and safety profile in non-human primates.[4][5][8][9]

Despite the discontinuation of its clinical development, the preclinical data for IMGC936 provide

a strong rationale for the continued investigation of ADAM9 as a therapeutic target and

contribute valuable knowledge to the field of antibody-drug conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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